molecular formula C11H12N2 B6223391 2,4-dimethylquinolin-3-amine CAS No. 2763777-26-8

2,4-dimethylquinolin-3-amine

Cat. No.: B6223391
CAS No.: 2763777-26-8
M. Wt: 172.2
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Description

2,4-Dimethylquinolin-3-amine is a quinoline derivative characterized by a methyl group at the 2- and 4-positions of the quinoline ring and an amine substituent at position 3. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their pharmacological and material science applications.

Properties

CAS No.

2763777-26-8

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylquinolin-3-amine can be achieved through various methods. One common approach involves the cyclization of 2-aminoarylketones with active methylene compounds. This reaction can be catalyzed by environmentally benign catalysts such as ferric chloride hexahydrate (FeCl3.6H2O), which offers advantages like shorter reaction times, milder conditions, and better yields .

Industrial Production Methods: Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Friedländer, and Conrad-Limpach methods. These methods involve the use of transition metal catalysts, ionic liquids, and green reaction protocols to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents.

Major Products:

Scientific Research Applications

2,4-Dimethylquinolin-3-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethylquinolin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized in Table 1.

Table 1: Structural Comparison of 2,4-Dimethylquinolin-3-amine and Related Compounds

Compound Name Substituent Positions Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number
2,4-Dimethylquinolin-3-amine* 2,4-(CH₃); 3-NH₂ Primary amine C₁₁H₁₂N₂ 172.23 (estimated) Not available
2,6-Dimethyl-4-quinolinamine 2,6-(CH₃); 4-NH₂ Primary amine C₁₁H₁₂N₂ 172.23 342618-57-9
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine 6-Br; 4-NH₂; 3-CF₂Ph Secondary amine C₁₆H₁₁BrF₂N₂ 361.18 Not provided
3,4-Dimethylimidazo[4,5-f]quinolin-2-amine Fused imidazole ring; 3,4-(CH₃) Heterocyclic amine C₁₁H₁₀N₄ 198.23 76180-96-6
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine 1-CH₃; tetrahydroquinoline Cyclic secondary amine C₁₀H₁₄N₂ 162.23 933709-87-6

*Hypothetical data inferred from structural analogs.

Key Observations:

  • Substituent Position Effects: The placement of methyl groups and amine substituents significantly influences electronic properties and steric effects. For example, 2,6-dimethyl-4-quinolinamine has a linear methyl arrangement, whereas 2,4-dimethylquinolin-3-amine’s adjacent substituents may enhance intramolecular interactions.

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